molecular formula C9H9NaO5 B1669798 Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate CAS No. 67920-52-9

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

Cat. No. B1669798
CAS RN: 67920-52-9
M. Wt: 220.15 g/mol
InChI Key: ZMMKVDBZTXUHFO-UHFFFAOYSA-M
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Description

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate, is an analytical standard . It is also known by the synonyms α,3,4-Trihydroxybenzenepropanoic acid sodium salt, and 3-(3,4-Dihydroxyphenyl)lactic acid sodium salt . The empirical formula is C9H9NaO5 and it has a molecular weight of 220.15 .


Synthesis Analysis

The synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate was reported to be from 3,4-dihydroxybenzaldehyde and acetylglycine to give α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, which subjected to hydrolysis, reduction and salification in 31% overall yield .


Molecular Structure Analysis

The molecular structure of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is represented by the SMILES string [Na+].OC(Cc1ccc(O)c(O)c1)C([O-])=O . The InChI key is ZMMKVDBZTXUHFO-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is an analytical standard with an assay of ≥95.0% (HPLC). It has a limited shelf life, with the expiry date on the label. It is suitable for HPLC and gas chromatography (GC) techniques, and has impurities of ≤12.0% water .

Scientific Research Applications

  • Scientific Field: Food Analysis and Medical Applications
    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is used in the electrochemical detection of 3-(3,4-dihydroxyphenyl)-l-alanine (l-Dopa) in raw and cooked Mucuna bean seeds . l-Dopa is a precursor to the neurotransmitter dopamine and is currently the therapeutic drug of choice in the treatment of Parkinson’s disease .
    • Methods of Application : The method involves micro-high performance liquid chromatography separation followed by amperometric detection on a glassy carbon electrode. The detection of low concentrations of l-Dopa up to 5.12 ng mL −1 was achieved .
    • Results or Outcomes : This method allows for the detection of l-Dopa in Mucuna beans with no pre-treatment other than filtration through a 0.45 μm membrane after water extraction .
  • Scientific Field: Biomedical Applications

    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been used in the construction of an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone .
    • Methods of Application : The method involves bioconjugating caffeic acid with gelatin followed by oxidation with mild oxidation agents .
    • Results or Outcomes : The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), demonstrated biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .
  • Scientific Field: Neuroprotection

    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as sodium danshensu, has been studied for its neuroprotective effects .
    • Methods of Application : The specific methods of application in this field are not detailed in the source, but typically involve in vitro and in vivo experiments .
    • Results or Outcomes : The compound has shown potential in protecting against cerebral ischemia and reperfusion injury in rats .
  • Scientific Field: Analytical Chemistry

    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate is used as an analytical standard in various chemical analyses .
    • Methods of Application : The compound is used in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of food and beverages .
    • Results or Outcomes : The use of this compound as an analytical standard helps in achieving accurate and reliable results in chemical analyses .
  • Scientific Field: Biomedical Applications

    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been used in the construction of a gelatin-based injectable hydrogel for biomedical applications .
    • Methods of Application : The method involves bioconjugating dihydroxy phenolic acids to a gelatin backbone followed by oxidation with mild oxidation agents .
    • Results or Outcomes : The resultant hydrogel demonstrated biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .
  • Scientific Field: Neuroprotection

    • Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as sodium danshensu, has been studied for its neuroprotective effects .
    • Methods of Application : The specific methods of application in this field are not detailed in the source, but typically involve in vitro and in vivo experiments .
    • Results or Outcomes : The compound has shown potential in protecting against cerebral ischemia and reperfusion injury in rats .

properties

IUPAC Name

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMKVDBZTXUHFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

CAS RN

67920-52-9
Record name 67920-52-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
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Reactant of Route 6
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